N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Overview
Description
“N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2219371-30-7 . It has a molecular weight of 268.19 .
Synthesis Analysis
The synthesis of such compounds often involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents . The reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes can give 5-aryloxazoles .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17N3O.2ClH/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9;;/h7,9,11H,3-6H2,1-2H3;2*1H .Chemical Reactions Analysis
The chemical reactions of such compounds often involve direct arylation and alkenylation of oxazoles . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 195.26 . It has a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Heterocyclic Aromatic Amines in Biological Systems
Research on heterocyclic aromatic amines, such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), reveals their significant impact on biological systems, especially concerning their carcinogenic effects in rodents through DNA binding after metabolic activation (S. F. Teunissen et al., 2010). This line of investigation is crucial for understanding the biological effects and exposure levels of similar nitrogen-containing compounds.
Pharmaceutical Applications of Pyrrolidine Derivatives
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules (Giovanna Li Petri et al., 2021). This review highlights bioactive molecules characterized by the pyrrolidine ring, underscoring the versatility of nitrogen heterocycles in drug discovery and development.
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
The degradation of nitrogen-containing compounds, including amines and azo compounds, through advanced oxidation processes (AOPs) addresses the challenge these recalcitrant compounds pose to environmental safety and water quality (Akash P. Bhat & P. Gogate, 2021). The review emphasizes the need for effective technologies to mineralize such compounds, highlighting the relevance of understanding the degradation pathways of nitrogen-containing molecules for environmental protection.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-12-10(14-8)7-13(2)9-3-4-11-6-9/h5,9,11H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYVKSVKGVYZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN(C)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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